1-(2-amino-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-2-(3,4-difluorophenyl)ethanone
Description
1-(2-amino-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-2-(3,4-difluorophenyl)ethanone is a complex organic compound characterized by its unique structure, which includes a pyrido[4,3-d]pyrimidin core and a difluorophenyl group
Properties
IUPAC Name |
1-(2-amino-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-2-(3,4-difluorophenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N4O/c16-11-2-1-9(5-12(11)17)6-14(22)21-4-3-13-10(8-21)7-19-15(18)20-13/h1-2,5,7H,3-4,6,8H2,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEODETCXJUDNKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CN=C(N=C21)N)C(=O)CC3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the pyrido[4,3-d]pyrimidin core. One common approach is the cyclization of appropriate precursors, such as aminopyrimidines, under specific reaction conditions. The difluorophenyl group is then introduced through a subsequent reaction, often involving electrophilic aromatic substitution.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow chemistry or batch processes. These methods ensure the efficient production of the compound while maintaining high purity and yield. Advanced techniques such as microwave-assisted synthesis and green chemistry principles are also employed to enhance the sustainability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst or using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic aromatic substitution reactions are often performed using reagents such as bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed:
Scientific Research Applications
This compound has shown promise in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is being explored for its therapeutic potential in treating various diseases, such as infections and cancer.
Industry: The compound's unique properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activity. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
When compared to similar compounds, 1-(2-amino-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-2-(3,4-difluorophenyl)ethanone stands out due to its unique structure and potential applications. Similar compounds may include other pyrido[4,3-d]pyrimidin derivatives or difluorophenyl-containing molecules. These compounds may share some biological activities but differ in their chemical properties and specific uses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
